N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine
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Overview
Description
N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine is an organic compound that belongs to the class of amines It features a butylsulfanyl group and a methoxyethenyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable precursor, such as a halogenated butane derivative, with a butylsulfanyl group. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness
N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine is unique due to the presence of both a butylsulfanyl group and a methoxyethenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
65388-70-7 |
---|---|
Molecular Formula |
C11H23NOS |
Molecular Weight |
217.37 g/mol |
IUPAC Name |
N-(2-butylsulfanyl-1-methoxyethenyl)butan-1-amine |
InChI |
InChI=1S/C11H23NOS/c1-4-6-8-12-11(13-3)10-14-9-7-5-2/h10,12H,4-9H2,1-3H3 |
InChI Key |
SKFHUYCDFJBSFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=CSCCCC)OC |
Origin of Product |
United States |
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